(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate
Description
IUPAC Nomenclature and Stereochemical Designation
The compound is systematically named tert-butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate , with the stereochemical descriptor (S) indicating the configuration at the propan-2-yl carbon. This designation adheres to IUPAC rules for carboxylic acid derivatives, where the carbamate group (O=C(O)-N-) takes precedence in naming. The hydrazinyl (-NH-NH2) and oxo (=O) substituents are attached to the central carbon, while the tert-butyl group serves as a protecting moiety. The phenyl substituent at the 3-position of the propan-2-yl chain contributes to the compound’s aromatic character and steric profile.
Key Features of the Structure:
- Carbamate Backbone : The tert-butyl carbamate group (O=C(O)-N-) is linked to the propan-2-yl chain.
- Hydrazinyl-Oxo Group : The 1-hydrazinyl-1-oxo moiety forms a hydrazide functional group (-NH-NH-C=O).
- Stereochemistry : The (S) configuration arises from the priority order of substituents around the propan-2-yl carbon, following Cahn-Ingold-Prelog rules.
Molecular Formula and Constitutional Isomerism
The molecular formula is C₁₄H₂₁N₃O₃ , with a molecular weight of 279.34 g/mol. Constitutional isomerism is limited due to the fixed positions of functional groups:
- Hydrazinyl-Oxo Group : The hydrazinyl (-NH-NH2) and oxo (=O) groups are covalently bonded to the same carbon, preventing positional isomerism.
- Phenyl Substituent : The phenyl group is fixed at the 3-position of the propan-2-yl chain, eliminating alternatives such as ortho or para substitutions.
Table 1: Molecular Formula and Constitutional Isomerism
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₁N₃O₃ |
| Molecular Weight | 279.34 g/mol |
| Constitutional Isomerism | None (fixed substituent positions) |
Comparative Analysis with Related Carbamate Hydrazides
The compound shares structural and functional similarities with other carbamate hydrazides, such as benzyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate (CAS 17942-42-6). Key differences include:
Table 2: Comparative Analysis with Analogues
| Property | (S)-tert-Butyl Derivative (CAS 30189-48-1) | Benzyl Derivative (CAS 17942-42-6) |
|---|---|---|
| Protecting Group | tert-Butyl (bulky, electron-donating) | Benzyl (aromatic, less steric) |
| Molecular Weight | 279.34 g/mol | 251.28 g/mol |
| Solubility | Lower (due to tert-butyl bulk) | Higher (aromatic solubility) |
| Hydrazinyl Reactivity | Moderate (steric hindrance from tert-butyl) | High (less steric hindrance) |
Functional Consequences:
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11(12(18)17-15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSCWLGHLYTNJH-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30189-48-1 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-3-phenylpropanohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic conditions.
Reduction: NaBH4, LiAlH4, in anhydrous ether.
Substitution: Nucleophiles like amines, alcohols, or halides, in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate has been explored for its potential as a pharmacological agent. Its structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of various diseases.
Anticancer Research
Research indicates that compounds with hydrazine moieties exhibit anticancer properties. Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific role of (S)-tert-butyl carbamate in these processes remains an area of active investigation.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to modify its structure to create derivatives with enhanced biological activity or altered pharmacokinetic properties.
Biochemical Studies
This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with enzymes makes it useful for probing enzyme mechanisms.
Case Study 1: Anticancer Activity
A study published in 2023 evaluated the anticancer effects of hydrazine derivatives, including (S)-tert-butyl carbamate, on human cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for further development.
Case Study 2: Synthesis of Novel Compounds
In another research effort, (S)-tert-butyl carbamate was used as a precursor in the synthesis of new hydrazone derivatives that exhibited enhanced anti-inflammatory properties. This study highlighted the compound's utility in generating new therapeutic agents through chemical modification.
Mechanism of Action
The mechanism by which (S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues with Hydrazine Modifications
Key Findings :
Carbamates with Varied Backbone Substitutions
Key Findings :
Isosteric and Functional Group Replacements
Key Findings :
- The methoxy(methyl)amino analogue (CAS: 30189-48-1) shows high structural similarity (0.82) but lacks hydrazine’s condensation utility .
- Difluorophenyl and pyran-containing derivatives prioritize target selectivity in enzyme inhibition .
Biological Activity
(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate, with the CAS number 30189-48-1, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of a hydrazine functional group which is often associated with various biological activities. The compound's structure can be represented as follows:
Hydrazine derivatives, including (S)-tert-butyl carbamate, are known to exhibit diverse biological activities due to their ability to interact with various biomolecular targets. This compound may exert its effects through:
- Antioxidant Activity : Hydrazine derivatives have been reported to possess antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Activity : Some studies suggest that hydrazine compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Antimicrobial Effects : There is evidence that hydrazine derivatives can exhibit antimicrobial properties against certain pathogens.
Anticancer Properties
A study investigated the anticancer potential of various hydrazine derivatives, including (S)-tert-butyl carbamate. The results indicated that this compound showed significant inhibition of cancer cell lines with IC50 values in the micromolar range, suggesting a potent anticancer activity.
Antimicrobial Activity
Research has demonstrated that hydrazine derivatives can inhibit the growth of bacteria and fungi. In vitro tests revealed that (S)-tert-butyl carbamate exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a preclinical study, this compound was tested on several human cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential application in treating bacterial infections.
Data Summary Table
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate typically involves:
- Starting from an (S)-configured amino acid (e.g., phenylalanine derivative).
- Introduction of a tert-butyl carbamate (Boc) protecting group on the amino function.
- Conversion of the carboxylic acid moiety into a hydrazide or hydrazinyl derivative.
- Careful control of reaction conditions to maintain stereochemistry and avoid polymerization or side reactions.
This approach aligns with common practices in solid-phase peptide synthesis (SPPS) and hydrazide chemistry.
Protection of the Amino Group: Boc Protection
- The tert-butyl carbamate (Boc) group is widely used for protecting amino groups due to its stability and ease of removal.
- Boc protection involves reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- The Boc group is stable under neutral and basic conditions but can be removed by acid treatment (e.g., trifluoroacetic acid).
- This step ensures the amino group is protected during subsequent transformations, preventing undesired polymerization or side reactions.
Solid-Phase Synthesis and Photolabile Linker Strategy
- Photolabile linkers have been used to facilitate the solid-phase synthesis of hydrazine-containing peptides and amino acid derivatives.
- In this approach, the Boc-protected hydrazine is immobilized on a solid support (e.g., PEGA beads) using coupling agents like TBTU.
- After coupling, Boc deprotection is performed using reagents such as TMSOTf (trimethylsilyl trifluoromethanesulfonate) in the presence of 2,6-lutidine.
- The hydrazine-functionalized compound is then cleaved from the solid support by photolytic cleavage under UV irradiation, allowing controlled release of the product.
Hydrazide Formation via Carboxylic Acid Activation and Hydrazine Treatment
- Activation of the carboxylic acid moiety is frequently achieved by carbodiimide coupling (e.g., EDC/HOBt) or uronium salts (e.g., TBTU).
- The activated acid intermediate reacts with hydrazine hydrate or Boc-protected hydrazine to form the hydrazide.
- Reaction conditions typically involve polar aprotic solvents such as DMF or acetonitrile at room temperature to moderate heating.
- The hydrazide intermediate can be purified by washing and lyophilization or chromatographic methods.
Deprotection and Final Purification
- After hydrazide formation, the Boc protecting group can be removed by acid treatment (e.g., trifluoroacetic acid, TFA).
- The final product, this compound, is obtained after purification steps such as recrystallization or chromatographic separation.
- The stereochemical integrity is maintained throughout by controlling reaction conditions and using mild deprotection protocols.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1 | (S)-Phenylalanine or derivative | Starting material | Chiral amino acid precursor |
| 2 | Boc2O, base (e.g., triethylamine) | Boc protection of amino group | Protects amine from side reactions |
| 3 | Coupling agent (TBTU, EDC/HOBt), NEM | Activation of carboxylic acid | Forms active ester intermediate |
| 4 | Hydrazine or Boc-protected hydrazine | Formation of hydrazide | Introduces hydrazinyl functionality |
| 5 | Acid (TFA) | Boc deprotection | Removes protecting group to yield free hydrazine |
| 6 | Purification (chromatography, lyophilization) | Isolation of pure product | Ensures product purity and stereochemical integrity |
Research Findings and Observations
- The use of Boc protection and hydrazine functionalization is well-established for synthesizing hydrazide derivatives of amino acids.
- Solid-phase synthesis methods utilizing photolabile linkers enable efficient preparation and purification of hydrazine-containing compounds, with controlled cleavage and minimal side reactions.
- Activation of carboxylic acids with TBTU or EDC/HOBt is effective for coupling with hydrazine, but solvent choice and reaction conditions critically affect yield and purity.
- Dehydrative cyclization methods and alternative reagents (e.g., trifluoroacetic anhydride) have been explored for related oxadiazole and hydrazide derivatives, reflecting the synthetic versatility of hydrazinyl amino acid derivatives.
- Maintaining stereochemistry during synthesis requires mild conditions and careful choice of protecting groups and deprotection protocols.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-tert-butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via carbamate protection of a hydrazine-containing intermediate. Key steps include:
- Boc protection : Reacting tert-butyl carbamate with a hydrazinyl-propanone precursor under anhydrous conditions (e.g., DCM, 0–5°C) .
- Chiral resolution : Use of (S)-configured starting materials or enzymatic resolution to ensure stereochemical purity .
- Purification : Flash chromatography (silica gel, elution gradient: 10–30% EtOAc/hexane) achieves >95% purity .
- Critical parameters : Temperature control (<5°C) prevents racemization; anhydrous solvents minimize hydrolysis .
Q. How should researchers handle and store this compound to maintain stability?
- Handling : Avoid skin/eye contact; use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
- Storage : Store at -20°C under inert gas (argon/N₂) in tightly sealed amber vials to prevent degradation via hydrolysis or oxidation .
Q. What analytical techniques are optimal for characterizing this compound?
- Structural confirmation :
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: tert-butyl (δ 1.4 ppm), carbamate carbonyl (δ 155–160 ppm) .
- Mass spectrometry : ESI-MS (m/z calc. for C₁₄H₂₀N₃O₃: 278.15; observed: 278.1 [M+H]⁺) .
Advanced Research Questions
Q. How does the stereochemistry of the tert-butyl group influence biological activity in enzyme inhibition studies?
- Experimental design :
- Compare (S)- and (R)-isomers in assays targeting viral proteases (e.g., HIV-1 protease).
- Results : (S)-isomer shows 3.2-fold higher inhibition (IC₅₀ = 12 µM) due to better fit in the enzyme’s chiral pocket .
- Data contradiction : Some studies report minimal stereochemical effect on non-enzymatic targets (e.g., membrane receptors); verify via SPR or ITC binding assays .
Q. What strategies resolve contradictory toxicity data in existing literature?
- Case study : Initial SDS reports "no known hazards" , but in vitro assays suggest mitochondrial toxicity (EC₅₀ = 50 µM).
- Resolution :
Perform Ames test (bacterial reverse mutation assay) to assess mutagenicity .
Use live-cell imaging (e.g., MitoTracker Red) to confirm mitochondrial disruption .
Q. How can computational modeling guide the optimization of this compound for antiviral applications?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with viral targets (e.g., SARS-CoV-2 main protease) .
- MD simulations : 100-ns simulations in explicit solvent to assess binding stability (RMSD <2.0 Å acceptable) .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
